

# NCD38: A Technical Guide to its Role in Myeloid Differentiation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel Lysine-specific demethylase 1 (LSD1) inhibitor, NCD38, and its significant impact on myeloid differentiation. NCD38 has emerged as a promising therapeutic agent, particularly in the context of myeloid malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). This document details the mechanism of action of NCD38, presents quantitative data from key studies, outlines experimental protocols for assessing its effects, and provides visual representations of the associated signaling pathways and experimental workflows.

# Core Mechanism of Action: LSD1 Inhibition and Super-Enhancer Activation

NCD38 is a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1), a histone demethylase that plays a critical role in regulating gene expression.[1][2] LSD1 typically forms a repressive complex with other proteins, including CoREST and HDAC1/2, to silence gene expression by demethylating histone H3 at lysine 4 (H3K4me1/2). In the context of certain leukemias, this silencing effect is targeted at super-enhancers of crucial hematopoietic regulators, leading to a block in myeloid differentiation and the proliferation of leukemic cells.[1]

**NCD38** exerts its therapeutic effect by disrupting the function of the LSD1 repressive complex. Specifically, it has been shown to selectively impair the interaction between LSD1 and the



transcription factor GFI1B.[3] This disruption leads to the derepression of super-enhancers associated with key myeloid differentiation genes.[1][2] A primary target of this reactivation is the super-enhancer of the ERG gene, a critical transcription factor in hematopoiesis.[3] The subsequent increase in H3K27 acetylation (H3K27ac) at these super-enhancers leads to the upregulation of genes that drive myeloid development programs, thereby overcoming the differentiation block and attenuating leukemogenic programs.[1][2]

# Quantitative Data on the Effects of NCD38

The following tables summarize the quantitative data regarding the efficacy of **NCD38** and other LSD1 inhibitors in various myeloid leukemia cell lines.

Table 1: In Vitro Anti-proliferative Activity of LSD1 Inhibitors in Leukemia Cell Lines

| Compound         | Cell Line     | IC50 (μM)     | Reference |
|------------------|---------------|---------------|-----------|
| NCD38            | Not Specified | Not Specified | [1][2]    |
| LTM-1            | MV-4-11       | 0.16 ± 0.01   | [4]       |
| Compound [I]     | MV4-11        | 0.0012        | [5]       |
| LSD1 Inhibitor 1 | MV4-11        | 0.01 - 0.32   | [6]       |
| LSD1 Inhibitor 2 | MV4-11        | 0.01 - 0.32   | [6]       |
| DDP38003         | KASUMI-1      | ~0.1          | [7]       |
| DDP38003         | SKNO-1        | ~0.1          | [7]       |
| DDP38003         | UF1           | ~0.1          | [7]       |

Table 2: Effect of LSD1 Inhibition on Myeloid Differentiation Markers



| Cell Line | Treatment               | Marker | % Positive<br>Cells (Fold<br>Change) | Reference |
|-----------|-------------------------|--------|--------------------------------------|-----------|
| THP-1     | LSD1 shRNA              | CD11b  | Significant<br>Increase              | [8][9]    |
| THP-1     | LSD1 shRNA              | CD86   | Significant<br>Increase              | [8][9]    |
| Molm13    | LSD1 shRNA              | CD11b  | Significant<br>Increase              | [8][9]    |
| Molm13    | LSD1 shRNA              | CD86   | Significant<br>Increase              | [8][9]    |
| MV4-11    | LSD1 Inhibitor 2        | CD11b  | Significant<br>Increase              | [6]       |
| MV4-11    | LSD1 Inhibitor 1<br>& 2 | CD14   | Significant<br>Increase              | [6]       |

# **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by **NCD38** and a typical experimental workflow for its evaluation.





Click to download full resolution via product page

Caption: NCD38 Mechanism of Action.





Click to download full resolution via product page

**Caption:** Experimental Workflow for **NCD38** Evaluation.

## **Detailed Experimental Protocols**

The following are generalized protocols for key experiments used to characterize the effects of **NCD38**. For specific details, it is recommended to consult the supplementary materials of the cited publications.

#### **Cell Culture and NCD38 Treatment**

Myeloid leukemia cell lines (e.g., MV-4-11, THP-1, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at



37°C in a humidified atmosphere of 5% CO2. For treatment, **NCD38** is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

### **Cell Viability Assay**

Cell viability is assessed using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. Cells are seeded in 96-well plates and treated with a range of **NCD38** concentrations for specified time periods (e.g., 24, 48, 72 hours). The assay is performed according to the manufacturer's instructions, and absorbance or luminescence is measured using a plate reader. IC50 values are calculated using non-linear regression analysis.

#### Flow Cytometry for Myeloid Differentiation Markers

Following **NCD38** treatment, cells are harvested, washed with PBS, and stained with fluorescently conjugated antibodies specific for myeloid differentiation markers, such as FITC-conjugated anti-CD11b and PE-conjugated anti-CD86. Staining is performed for 30 minutes at 4°C in the dark. After washing, cells are analyzed on a flow cytometer. The percentage of marker-positive cells is determined by gating on the live cell population.

### **Chromatin Immunoprecipitation (ChIP)**

Cells are cross-linked with formaldehyde, and chromatin is sheared to an average size of 200-500 bp by sonication. The sheared chromatin is immunoprecipitated overnight at 4°C with an antibody against H3K27ac or a control IgG. The immunoprecipitated DNA-protein complexes are captured with protein A/G magnetic beads. After washing and elution, the cross-links are reversed, and the DNA is purified. The enrichment of specific genomic regions (e.g., superenhancers of ERG and GFI1) is quantified by qPCR using specific primers.

#### In Vivo Xenograft Model

NOD/SCID or other immunodeficient mice are subcutaneously or intravenously injected with human myeloid leukemia cells. Once tumors are established or leukemia is engrafted, mice are treated with **NCD38** (e.g., via oral gavage) or a vehicle control. Tumor volume is measured regularly, and the overall survival of the mice is monitored. At the end of the study, tumors or bone marrow can be harvested for further ex vivo analysis.



#### Conclusion

**NCD38** represents a significant advancement in the targeted therapy of myeloid malignancies. Its ability to reverse the epigenetic silencing of key hematopoietic regulators through the inhibition of LSD1 and the subsequent activation of super-enhancers provides a clear mechanism for inducing myeloid differentiation and inhibiting leukemic growth. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and capitalize on the therapeutic potential of **NCD38** and other LSD1 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel LSD1 inhibitor NCD38 ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 3. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor NCD38 induces the activation of ERG super-enhancer in erythroleukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 5. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 6. Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition | Haematologica [haematologica.org]
- 8. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]



- 9. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NCD38: A Technical Guide to its Role in Myeloid Differentiation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609494#ncd38-s-effect-on-myeloid-differentiation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com